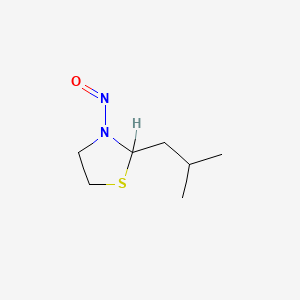
N-Nitrosoisobutylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoisobutylthiazolidine is a compound belonging to the class of N-nitrosamines, which are characterized by the presence of a nitroso group (-N=O) attached to an organic moiety. N-Nitrosamines are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosoisobutylthiazolidine typically involves the nitrosation of secondary amines. One common method is the reaction of isobutylthiazolidine with nitrosating agents such as tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitrosoisobutylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitroso oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Nitrosoisobutylthiazolidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Nitrosoisobutylthiazolidine involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, proteins, and other cellular components. This binding can lead to mutations, cellular damage, and potentially carcinogenesis . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolic activation of nitrosamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Nitrosoisobutylthiazolidine include other N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share the nitroso functional group and exhibit similar chemical properties .
Uniqueness
This compound is unique due to its specific structure, which includes a thiazolidine ring.
Conclusion
This compound is a compound of significant interest due to its unique structure, diverse chemical reactivity, and wide range of scientific research applications
Propriétés
Numéro CAS |
72505-67-0 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-3-nitroso-1,3-thiazolidine |
InChI |
InChI=1S/C7H14N2OS/c1-6(2)5-7-9(8-10)3-4-11-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FMJPTPCDAGQKQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1N(CCS1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


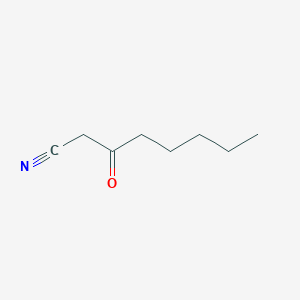
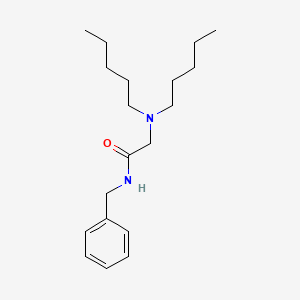
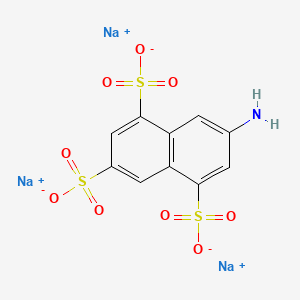
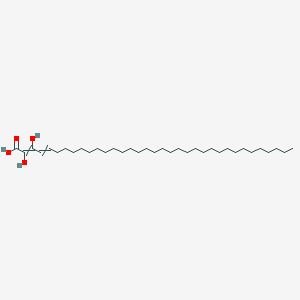
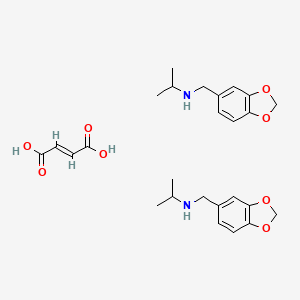
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

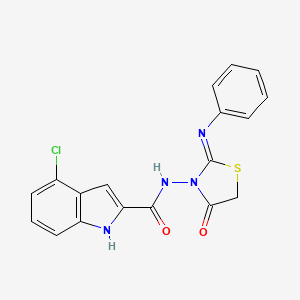
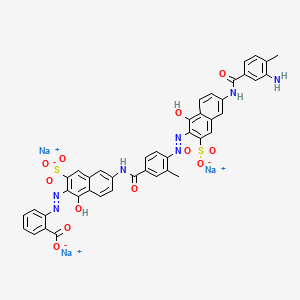
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)


![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
